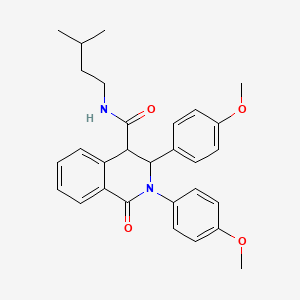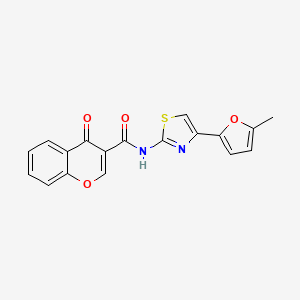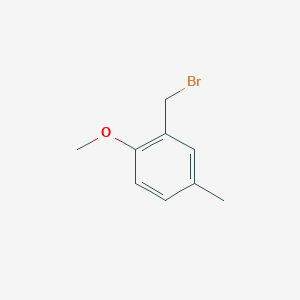
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Natural Product Synthesis and Identification
- The compound was identified in the leaves of Beilschmiedia brevipes, suggesting its role in the biodiversity of natural products and potential biological activities (Pudjiastuti et al., 2010).
Tumor-Specific Cytotoxic Activity
- It exhibits tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines, indicating its potential as a lead compound for cancer treatment (Hatano et al., 2009).
Synthetic Methodology
- Synthesis of stable azomethine ylides by rearranging 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides, showcasing its utility in generating novel organic compounds (Coşkun & Tuncman, 2006).
Anticancer and Antimicrobial Properties
- The compound has shown promise in anticancer research, particularly in inducing apoptosis and cell cycle arrest via DNA damage and activation of the MAPKs pathway in cancer cells, underscoring its potential therapeutic value (Xu et al., 2021).
Molecular Interaction Studies
- Studies on its molecular interactions, such as with the CB1 cannabinoid receptor, provide insights into its pharmacological potential and receptor binding characteristics (Shim et al., 2002).
properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILOBNDOQIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)
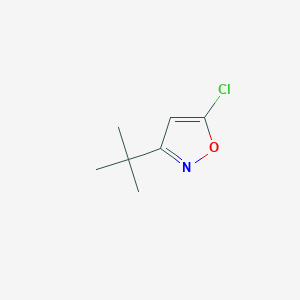
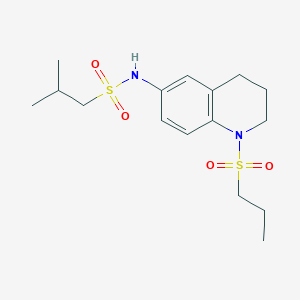
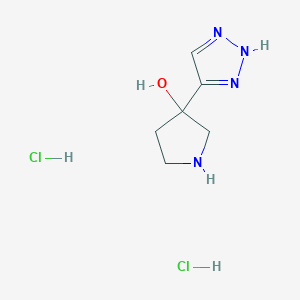
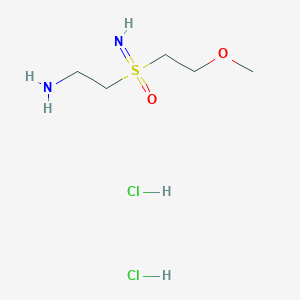
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

![5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B2371460.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
